![molecular formula C6H6N2O2 B11783159 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a fused furan and pyrimidinone ring system. This scaffold is notable for its electron-rich furan moiety, which enhances its ability to engage in π-π stacking and hydrogen-bonding interactions, making it a promising candidate in medicinal chemistry. Recent studies highlight its application as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, with derivatives demonstrating potent activity against drug-resistant strains . Key structural features include the 5,7-dihydrofuro ring (providing rigidity) and the pyrimidin-4(3H)-one core, which can be functionalized at the 2- and 4-positions to modulate bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro-substituted derivative, 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine , undergoes nucleophilic substitution at the C2 and C4 positions. Key examples include:
These reactions demonstrate selectivity for the C4 position under mild conditions, with aromatic amines requiring longer reaction times (e.g., 12–24 hours) .
Aza-Wittig and Cyclization Reactions
The compound serves as a precursor for synthesizing fused tricyclic systems via aza-Wittig reactions :
-
Reaction with triphenylphosphine (PPh₃) and hexachloroethane generates iminophosphorane intermediates .
-
Subsequent treatment with isocyanates (e.g., phenyl isocyanate) and hydrazine hydrate yields 1,2,4-triazolo-fused derivatives (e.g., 5a–5e ) in 85–88% yields .
Example :
-
3 (3 mmol) + PPh₃ (6 mmol) + hexachloroethane (6 mmol) → 4 (intermediate)
-
4 + phenyl isocyanate → 5a (ethyl 6-methyl-8-oxo-3-phenyl-2-(phenylamino)-triazolo[1,5-a]pyrimidine-7-carboxylate) .
Oxidation and Reduction
While direct data on 5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one is limited, analogous derivatives exhibit:
-
Oxidation : Conversion to oxo derivatives using agents like KMnO₄ or H₂O₂.
-
Reduction : Hydrogenation of the dihydrofuran ring with NaBH₄ or LiAlH₄ to yield tetrahydro derivatives.
Solubility and Bioavailability Enhancements
Structural modifications, such as introducing alicyclic rings, improve solubility by disrupting π-π stacking interactions. The furan oxygen acts as a hydrogen-bond acceptor, enhancing binding affinity in biological targets .
Reaction Mechanism Insights
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is in medicinal chemistry , particularly as an antiviral agent targeting HIV-1. Research has demonstrated that this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), crucial for preventing the replication of HIV by inhibiting the enzyme responsible for converting viral RNA into DNA.
Recent studies have shown that derivatives of this compound exhibit potent activity against various strains of HIV-1, including those resistant to existing treatments. For instance:
- Compound 14b : Exhibited an EC50 value ranging from 5.79 to 28.3 nM against resistant strains.
- Compound 16c : Showed an EC50 value between 2.85 and 18.0 nM with favorable pharmacokinetic properties .
These findings underscore the potential of this compound derivatives in developing effective antiviral therapies.
Material Science
In addition to its medicinal applications, this compound's unique structural properties make it a candidate for material science applications. Its ability to form specific electronic or optical properties can be harnessed in designing novel materials for various technological uses.
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Antiviral Activity Against Resistant Strains :
- Structural Modifications for Enhanced Activity :
Mechanism of Action
The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an HIV-1 non-nucleoside reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound may also induce apoptosis in cancer cells by activating caspases, leading to programmed cell death .
Comparison with Similar Compounds
The following table summarizes critical differences between 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one and structurally related compounds:
Structural and Functional Insights
Core Heterocycle Influence: Furan vs. Thiophene: The furan ring in 5,7-dihydrofuro derivatives confers greater electron density compared to thiophene in thieno analogs, enhancing interactions with hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase) . Thieno derivatives, however, exhibit superior light absorption (near-visible range) due to sulfur’s polarizability, making them effective photosensitizers . Pyridine vs. Furan: Pyrido derivatives display higher polarity and basicity, favoring solubility and kinase inhibition .
Substituent Effects: Chloro and cyano groups at the 4-position of dihydrofuro derivatives improve binding affinity to HIV-1 RT (e.g., compound 16a: IC₅₀ = 2.3 nM) . Piperazinyl groups in pyrido derivatives enhance cellular permeability, critical for anticancer activity .
Synthetic Accessibility: Dihydrofuro derivatives are synthesized via SNAr reactions under mild conditions (K₂CO₃/DMF, 3–8 h) , whereas thieno analogs require microwave assistance (1–2 h) . Pyrido derivatives often employ reductive amination, yielding moderate-to-high purity (41–55%) .
Spectral Distinctions: The dihydrofuro scaffold’s fused oxygen atom downshifts carbonyl IR peaks (1680–1700 cm⁻¹) compared to pyrido analogs (1720–1740 cm⁻¹) . Thieno derivatives show distinct thiophene-H signals (δ 6.46–6.61 ppm) absent in dihydrofuro compounds .
Research Implications
- Therapeutic Potential: Dihydrofuro derivatives excel in antiviral applications, while thieno and pyrido analogs are better suited for photodynamic therapy and kinase inhibition, respectively.
- Limitations : Dihydrofuro compounds may face metabolic instability due to the furan ring’s susceptibility to oxidation, necessitating prodrug strategies .
Biological Activity
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly as an antiviral agent targeting HIV. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused ring system combining furan and pyrimidine structures. This configuration contributes to its distinct chemical properties and biological activities. The molecular formula is C9H8N2O, with a molecular weight of approximately 164.17 g/mol.
The primary mechanism of action for this compound involves its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to the active site of the HIV-1 reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This inhibition is crucial for disrupting the viral replication cycle and offers a potential therapeutic pathway for HIV treatment .
Antiviral Efficacy
Research has demonstrated that this compound exhibits significant antiviral activity against various strains of HIV-1. Notably:
- Inhibition Potency : The compound has shown effective inhibition against wild-type HIV-1 and several mutant strains with EC50 values ranging from 0.005 to 0.648 μM .
- Resistance Profiles : Derivatives of this compound have been developed that maintain efficacy against resistant strains, such as those with mutations K103N and Y181C .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be enhanced through structural modifications. For instance:
Compound | EC50 (μM) | Comments |
---|---|---|
Original | 0.051 | Base compound |
Modified 1 | 0.014 | Improved binding affinity |
Modified 2 | 0.021 | Enhanced solubility |
These modifications often involve altering functional groups or substituents on the pyrimidine or furan rings to optimize binding interactions with the reverse transcriptase enzyme .
Study 1: Efficacy Against Resistant Strains
A study evaluated the antiviral activity of various dihydrofuro[3,4-D]pyrimidine derivatives against resistant HIV strains. Compounds demonstrated EC50 values significantly lower than those of standard treatments like nevirapine and etravirine . Notably:
- Compound A : EC50 = 0.005 μM against wild-type HIV.
- Compound B : EC50 = 0.021 μM against K103N/Y181C mutant strain.
These findings suggest that structural modifications can lead to improved resistance profiles while maintaining potent antiviral activity.
Study 2: Pharmacokinetic Properties
Another research effort assessed the pharmacokinetic properties of selected derivatives of this compound. Results indicated favorable absorption and distribution characteristics in vivo, supporting their potential as viable therapeutic agents .
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Derivatives : Continued exploration of structural modifications to enhance potency and reduce cytotoxicity.
- Broader Biological Activity : Investigating potential applications beyond HIV treatment, including other viral infections and possibly cancer therapies due to its enzyme inhibition capabilities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one, and how can reaction efficiency be optimized?
The compound is typically synthesized via [3+2] cycloaddition or multi-component reactions. Optimization can be achieved using Design of Experiments (DOE) methodologies, such as fractional factorial designs, to systematically evaluate variables like catalyst loading, solvent polarity, and reaction temperature. For example, ultrasonic-assisted synthesis (similar to pyrido[2,3-d]pyrimidines) has been shown to enhance reaction rates and yields under controlled conditions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹).
- NMR spectroscopy (¹H/¹³C) to resolve ring substituents and hydrogen bonding interactions.
- Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns.
- X-ray crystallography for absolute stereochemical assignment. Cross-referencing with structurally analogous pyrido[3,4-d]pyrimidinones (e.g., PubChem data) ensures accurate interpretation .
Q. How does the stability of this compound vary under different storage conditions?
Stability is influenced by moisture, light, and oxygen. Recommended protocols include:
- Storage in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
- Use of amber glass vials to mitigate photodegradation.
- Regular purity checks via HPLC to monitor degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) and QM/MM simulations can model transition states and reaction pathways, particularly for cycloaddition or ring-opening reactions. For example, ICReDD’s approach combines quantum chemical calculations with experimental validation to identify optimal reaction conditions and regioselectivity trends . Kinetic isotope effects (KIEs) and Hammett plots further validate computational predictions .
Q. What systematic approaches resolve contradictions in reported biological activity data for derivatives?
Contradictions may arise from assay variability or impurities. A validation framework includes:
- Dose-response studies to establish reproducibility across independent labs.
- Control experiments with structurally validated intermediates (e.g., using LC-MS).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in bioassays) .
Q. What reactor design considerations are critical for scaled-up syntheses of derivatives?
Key factors include:
- Temperature control : Jacketed reactors to manage exothermic cycloadditions.
- Mixing efficiency : Impeller design to ensure homogeneity in multi-phase systems.
- Catalyst retention : Membrane reactors for heterogeneous catalysis. Computational fluid dynamics (CFD) simulations optimize these parameters under industrial-scale conditions .
Q. What advanced mechanistic studies elucidate the [3+2] cycloaddition mechanism in furopyrimidine ring formation?
Techniques include:
- Kinetic isotope effects (KIEs) to identify rate-determining steps.
- Trapping experiments with radical scavengers or electrophilic probes.
- In situ FTIR/NMR to monitor intermediate formation. Cross-validation with computational transition-state models refines proposed mechanisms .
Q. How do substituent effects modulate the compound’s electronic properties and bioactivity?
Hammett linear free-energy relationships (LFERs) quantify electronic effects of substituents (e.g., electron-withdrawing groups at C5/C7). Electrochemical studies (cyclic voltammetry) and frontier molecular orbital (FMO) analysis correlate these effects with observed bioactivity or catalytic behavior .
Q. Methodological Guidelines
- For synthetic optimization , use a 2³ factorial design to screen variables (e.g., temperature, catalyst, solvent) and identify critical parameters .
- For data validation , apply Grubbs’ test to exclude outliers in replicate experiments .
- For scale-up , prioritize continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) |
InChI Key |
ZQTIECFDGXRNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.